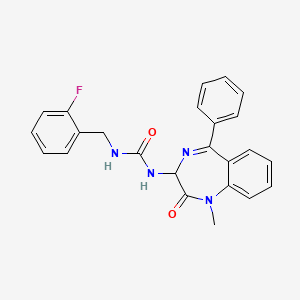

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2/c1-29-20-14-8-6-12-18(20)21(16-9-3-2-4-10-16)27-22(23(29)30)28-24(31)26-15-17-11-5-7-13-19(17)25/h2-14,22H,15H2,1H3,(H2,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGAHFXFSVGGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=CC=CC=C3F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea is a member of the diazepinone family and has garnered interest for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

This compound can be described by its molecular formula and has a molecular weight of approximately 408.45 g/mol. The presence of both a diazepine core and a urea moiety suggests a dual mechanism of action, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.45 g/mol |

| CAS Number | 1796924-16-7 |

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential therapeutic effects, particularly in the areas of oncology and neurology. The following sections detail specific findings from various studies.

Antitumor Activity

Several studies have indicated that derivatives of diazepinones exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro assays demonstrated that certain diazepinone derivatives inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific kinases involved in cell survival signaling.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research indicates that related compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.

Research Findings:

Studies involving animal models have shown that these compounds can improve cognitive function and reduce neuronal damage in models of Alzheimer's disease. The proposed mechanism involves the modulation of cholinergic activity and reduction of amyloid-beta accumulation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:

- Inhibition of Kinases: Similar compounds have been shown to inhibit pathways critical for tumor growth.

- Modulation of Neurotransmitter Systems: Potential effects on serotonin or dopamine receptors could explain its neuroprotective properties.

- Antioxidant Activity: The presence of phenolic structures may contribute to antioxidant effects, protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-fluorobenzyl)urea, and how do reaction conditions influence yield and purity?

- The synthesis typically involves multi-step routes, including cyclization of diazepine precursors and urea coupling. Temperature control (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF or THF) are critical for minimizing side reactions. Purification via column chromatography or recrystallization is standard, with yields ranging from 45–70% depending on substituent reactivity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- 1H-NMR peaks for the 2-fluorobenzyl group appear as a doublet (δ ~7.2–7.4 ppm), while the diazepinone ring protons resonate as multiplet signals (δ ~3.0–4.5 ppm). ESI-MS typically shows [M+H]+ ions around m/z 420–450. Isotopic patterns for fluorine (¹⁹F) aid in verifying substituent positions .

Q. What are the primary physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- The compound exhibits limited aqueous solubility (<50 µM) but dissolves in DMSO or ethanol. Stability studies under physiological pH (7.4) show <10% degradation over 24 hours. Hydrolysis of the urea moiety is observed under strongly acidic/basic conditions (pH <3 or >11) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assay results)?

- Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Use orthogonal methods:

- Surface Plasmon Resonance (SPR) to validate direct binding (KD values).

- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- Example: A study on analogous dibenzo-oxazepines showed that fluorobenzyl substituents enhance membrane permeability but reduce target specificity, explaining conflicting IC₅₀ values .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in diazepinone-urea derivatives?

- Stepwise modification : Replace the 2-fluorobenzyl group with chloro-/methoxy-substituted analogs to assess electronic effects.

- Fragment-based screening : Test truncated intermediates (e.g., diazepinone core alone) to isolate pharmacophoric contributions.

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent bulk/hydrophobicity with activity .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be structured for this compound?

- OECD Guideline 307 : Use soil microcosms to assess aerobic degradation half-life (t₁/₂).

- LC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed urea derivatives).

- Ecotoxicology : Daphnia magna assays (EC₅₀) evaluate acute aquatic toxicity .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology.

- Crystallization control : Use anti-solvent addition to ensure consistent polymorph form (e.g., Form I vs. Form II) .

Q. How can researchers differentiate between specific and nonspecific binding in target interaction studies?

- Competitive binding assays : Co-incubate with excess unlabeled ligand (e.g., 100x Kd).

- Negative controls : Use structurally similar but inactive analogs (e.g., 3-fluorobenzyl variant) to identify background signals.

- Cryo-EM/X-ray crystallography : Resolve binding poses to confirm direct interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.